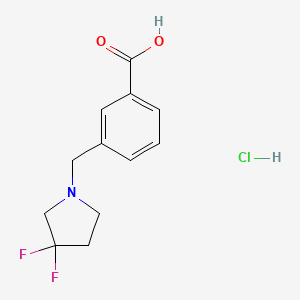
2-Chloro-5-fluoroquinazoline-4-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoroquinazoline-4-acetic acid is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoroquinazoline-4-acetic acid typically involves the reaction of 2-chloro-5-fluoroaniline with various reagents to form the quinazoline ring. One common method includes the use of acetic anhydride and a suitable catalyst under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoroquinazoline-4-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoroquinazoline-4-acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating the mechanisms of action of quinazoline derivatives and their effects on various biological systems.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoroquinazoline-4-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloro-5-fluoroquinazoline-4-acetic acid include other quinazoline derivatives, such as:
- 2-Chloro-6-fluoroquinazoline-4-acetic acid
- 2,3-Disubstituted quinazolinone derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and potential for forming various derivatives with diverse biological activities .
Eigenschaften
Molekularformel |
C10H6ClFN2O2 |
|---|---|
Molekulargewicht |
240.62 g/mol |
IUPAC-Name |
2-(2-chloro-5-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-10-13-6-3-1-2-5(12)9(6)7(14-10)4-8(15)16/h1-3H,4H2,(H,15,16) |
InChI-Schlüssel |
YVGRTTYONPXLLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)

![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)

![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
![[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B13724068.png)







![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
